molecular formula C20H12N2O4 B11462264 Methyl 5,6-dicyano-3-[(4-methylphenyl)carbonyl]-1-benzofuran-2-carboxylate

Methyl 5,6-dicyano-3-[(4-methylphenyl)carbonyl]-1-benzofuran-2-carboxylate

Cat. No.: B11462264
M. Wt: 344.3 g/mol
InChI Key: VIGPFDPYRANYIN-UHFFFAOYSA-N
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Description

Methyl 5,6-dicyano-3-[(4-methylphenyl)carbonyl]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of multiple functional groups, including cyano, carbonyl, and ester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dicyano-3-[(4-methylphenyl)carbonyl]-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Carbonylation and Esterification: The carbonyl and ester groups are introduced through acylation and esterification reactions, respectively. This may involve the use of reagents such as acyl chlorides and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dicyano-3-[(4-methylphenyl)carbonyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or cyano groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Cyanating Agents: Sodium cyanide, potassium cyanide.

    Acylating Agents: Acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds.

Scientific Research Applications

Methyl 5,6-dicyano-3-[(4-methylphenyl)carbonyl]-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,6-dicyano-3-[(4-methylphenyl)carbonyl]-1-benzofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6-dicyano-3-[(4-chlorophenyl)carbonyl]-1-benzofuran-2-carboxylate
  • Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate
  • Methyl 5,6-dicyano-3-[(4-nitrophenyl)carbonyl]-1-benzofuran-2-carboxylate

Uniqueness

Methyl 5,6-dicyano-3-[(4-methylphenyl)carbonyl]-1-benzofuran-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

methyl 5,6-dicyano-3-(4-methylbenzoyl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C20H12N2O4/c1-11-3-5-12(6-4-11)18(23)17-15-7-13(9-21)14(10-22)8-16(15)26-19(17)20(24)25-2/h3-8H,1-2H3

InChI Key

VIGPFDPYRANYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C(=O)OC

Origin of Product

United States

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